1-Chloro-2,5-diamino-4-fluorobenzene
Overview
Description
1-Chloro-2,5-diamino-4-fluorobenzene is an aromatic compound with the molecular formula C6H6ClFN2 It is characterized by the presence of chlorine, fluorine, and amino groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2,5-diamino-4-fluorobenzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2,4-dinitrobenzene with dimethylamine in ethanol solution at room temperature . This process leverages the activating influence of nitro groups to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Chloro-2,5-diamino-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Common reagents used in these reactions include dimethylamine, ethanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,5-diamino-4-fluorobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in developing new pharmaceuticals.
Industry: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Chloro-2,5-diamino-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
1-Chloro-2,5-diamino-4-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: Lacks amino groups, making it less reactive in certain substitution reactions.
2,4-Diaminofluorobenzene: Similar structure but without the chlorine atom, affecting its reactivity and applications.
4-Fluoro-1,2-phenylenediamine: Another related compound with different substitution patterns, influencing its chemical behavior.
Properties
IUPAC Name |
2-chloro-5-fluorobenzene-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHFGTGSFJISHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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